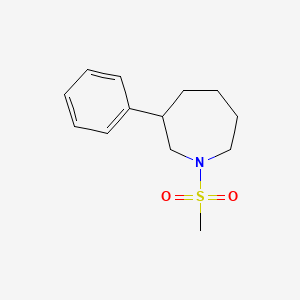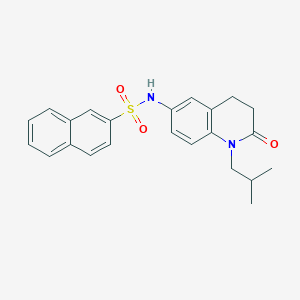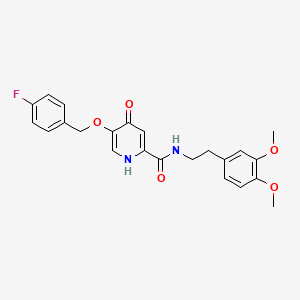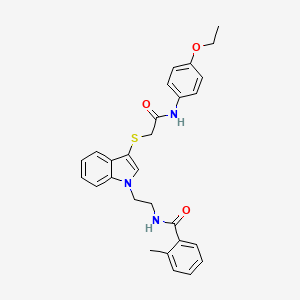
1-methanesulfonyl-3-phenylazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methanesulfonyl-3-phenylazepane is a useful research compound. Its molecular formula is C13H19NO2S and its molecular weight is 253.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Visible-Light-Promoted (Phenylsulfonyl)methylation
Fei Liu and Pixu Li (2016) developed visible-light-promoted radical (phenylsulfonyl)methylation reactions of electron-rich heteroarenes and N-arylacrylamides using bromomethyl phenyl sulfone derivatives. This method facilitates mild and efficient access to various (phenylsulfonyl)methylated compounds, highlighting the potential of phenylsulfone derivatives in synthesizing complex organic molecules through photochemical reactions Visible-Light-Promoted (Phenylsulfonyl)methylation of Electron-Rich Heteroarenes and N-Arylacrylamides..
Photochemically Induced Radical Alkenylation
Yuuki Amaoka et al. (2014) achieved direct alkenylation of C(sp3)–H bonds using benzophenone and 1,2-bis(phenylsulfonyl)ethylene under photo-irradiation. This metal-free reaction enables the substitution of heteroatom-substituted methine, methylene, and aliphatic C(sp3)–H bonds by (E)-sulfonylalkene units in a chemoselective manner, offering an efficient method for extending carbon skeletons for the synthesis of natural products and pharmaceuticals Photochemically induced radical alkenylation of C(sp3)–H bonds..
Antimicrobial Evaluation of Sulfonamide Derivatives
E. Darwish et al. (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moiety, aiming to develop antimicrobial agents. These compounds were evaluated for their in vitro antibacterial and antifungal activities, showing promising results. This study underscores the role of sulfonamide derivatives in the development of new antimicrobial agents Synthesis and Antimicrobial Evaluation of Some Novel Thiazole, Pyridone, Pyrazole, Chromene, Hydrazone Derivatives Bearing a Biologically Active Sulfonamide Moiety..
High-Voltage Electrolyte Additive for Lithium-Ion Batteries
Xiaoyuan Deng et al. (2019) investigated (phenylsulfonyl)acetonitrile (PSPAN) as a high-voltage additive for lithium-ion batteries. PSPAN was shown to improve the performance of Li/LiCoO2 cells significantly, highlighting the potential of phenylsulfonyl derivatives in enhancing the efficiency and lifespan of lithium-ion batteries (Phenylsulfonyl)acetonitrile as a High-Voltage Electrolyte Additive to Form a Sulfide Solid Electrolyte Interface Film to Improve the Performance of Lithium-Ion Batteries..
Radical (Phenylsulfonyl)difluoromethylation
Ya Li et al. (2007) achieved radical (phenylsulfonyl)difluoromethylation of terminal alkenes with PhSO2CF2I using Et3B/air as an initiator. This methodology enables regioselective and stereoselective preparation of PhSO2CF2-substituted alkenes, demonstrating the versatility of phenylsulfone derivatives in radical organic transformations Radical (phenylsulfonyl)difluoromethylation with iododifluoromethyl phenyl sulfone..
Mechanism of Action
Target of Action
It’s worth noting that compounds with a similar structure, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Compounds with similar structures, such as mesotrione, have been found to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (hppd) . This suggests that 1-(Methylsulfonyl)-3-phenylazepane may interact with its targets in a similar manner, leading to changes in the biochemical processes of the target organism.
Biochemical Pathways
Compounds with similar structures have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1-(Methylsulfonyl)-3-phenylazepane may affect a wide range of biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
A study on a compound with a similar structure, pt2977, supports the hypothesis that attenuating the rate of glucuronidation would improve exposure and reduce variability in patients .
Result of Action
For instance, certain indole derivatives have shown improvements in wrinkles, firmness, and hydration at both low and high dose levels .
Properties
IUPAC Name |
1-methylsulfonyl-3-phenylazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-17(15,16)14-10-6-5-9-13(11-14)12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJOYZZTKMFMKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCC(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,5-dimethoxybenzenesulfonyl)-N'-[2-(4-methoxyphenyl)ethyl]guanidine](/img/structure/B2581154.png)
![9-(3-chloro-2-methylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2581156.png)





![4-[bis(2-methylpropyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2581167.png)
![2-{1-methyl-1'H-spiro[piperidine-4,2'-quinazoline]-4'-ylsulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2581170.png)

![1-(4-fluorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide](/img/structure/B2581174.png)

![3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1H-indazole](/img/structure/B2581176.png)

